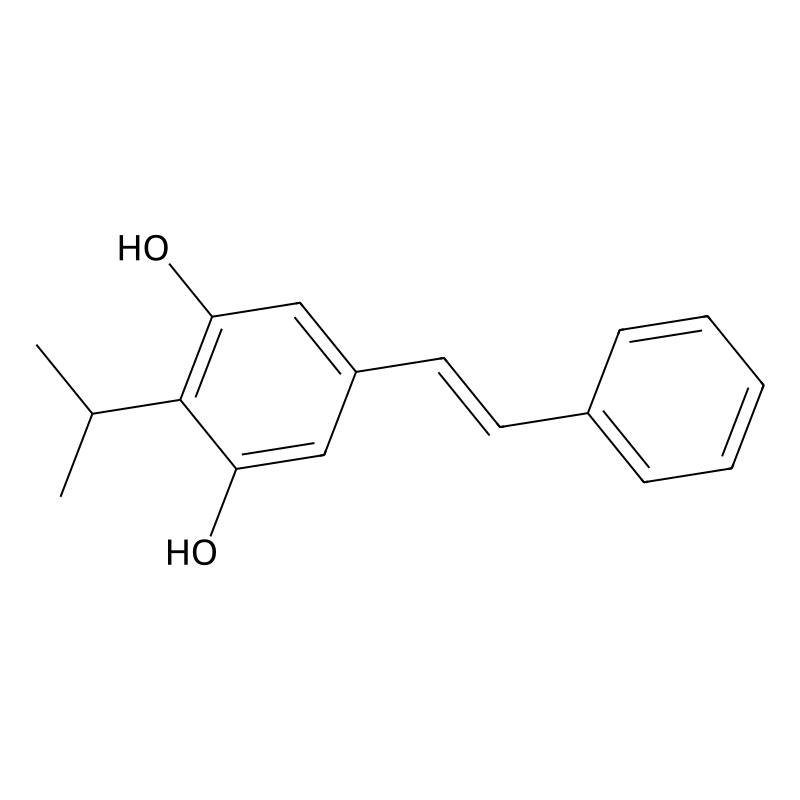

Benvitimod

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Clinical Trials on Psoriasis

Several randomized controlled trials (RCTs) have investigated the effectiveness of benvitimod for psoriasis. These studies compared the drug to a placebo cream and evaluated factors like:

- Psoriasis Area and Severity Index (PASI) score: Measures the severity of psoriasis based on redness, scaling, and thickening of plaques.

- Physician Global Assessment (PGA) score: A doctor's assessment of overall psoriasis severity.

- Body Surface Area (BSA): Percentage of body covered by psoriasis plaques.

These RCTs found that benvitimod treatment led to greater improvement in PASI, PGA, and BSA scores compared to placebo after a 12-week period. You can find a detailed analysis of these trials in this systematic review:

- Application of benvitimod on psoriasis: A systematic review and meta-analysis of randomized controlled trials ResearchGate:

Future Research Directions

While current research suggests promise, further studies are needed to solidify our understanding of benvitimod. Ongoing investigations may explore:

- Long-term efficacy and safety: How well does benvitimod work in the long run, and are there any associated side effects with extended use?

- Mechanism of action: Exactly how does benvitimod improve psoriasis symptoms?

- Comparison with other treatments: How does benvitimod stack up against existing psoriasis medications?

Benvitimod is a synthetic small molecule that acts as an aryl hydrocarbon receptor modulator. It has garnered attention for its potential therapeutic applications, particularly in dermatology, such as the treatment of mild-to-moderate plaque psoriasis. The compound has shown efficacy in clinical trials, indicating its ability to improve skin conditions by modulating biological pathways involved in inflammation and skin cell proliferation .

- Methylation: Starting with 3,5-dihydroxyl-4-isopropyl acid, the compound undergoes methylation to produce 3,5-dimethoxy-4'-isopropyl acid ester.

- Reduction: This ester is then reduced to form 3,5-dimethoxy-4'-isopropyl benzene methyl alcohol.

- Oxidation: The alcohol is oxidized to yield 3,5-dimethoxy-4'-isopropyl benzaldehyde.

- Condensation: A condensation reaction leads to the formation of 3,5-dimethoxy-4'-isopropyl toluylene.

- Decarboxylation: This compound undergoes decarboxylation to produce the final product, cis-benvitimod .

Benvitimod exhibits significant biological activity through its modulation of the aryl hydrocarbon receptor pathway. Research indicates that it can inhibit keratinocyte proliferation by affecting the JAK/STAT signaling pathway, which is crucial in regulating inflammatory responses and cell growth in skin disorders . Additionally, it has been shown to upregulate proteins like filaggrin and involucrin, which are important for skin barrier function .

The synthesis of benvitimod can be achieved through various methods:

- Demethylation: Different demethylation reagents have been explored, including trimethyl silane and hydrogen bromide/acetic acid. Each method presents unique challenges regarding yield and operational difficulty.

- Catalytic Reduction: Catalysts such as palladium acetate and iron carbonyl complexes are employed to facilitate specific reactions during the synthesis process .

- Reflux Techniques: Refluxing with specific solvents is often used to enhance reaction rates and yields during the synthesis stages .

Benvitimod's primary application is in dermatology, specifically for treating plaque psoriasis. Clinical trials have demonstrated its effectiveness compared to existing treatments like calcipotriol ointment. It has also shown potential in managing other skin conditions due to its anti-inflammatory properties and ability to modulate skin cell behavior .

Studies indicate that benvitimod interacts with various cellular pathways:

- Aryl Hydrocarbon Receptor Pathway: Benvitimod acts as a modulator of this receptor, influencing immune responses and keratinocyte behavior.

- JAK/STAT Pathway: Its inhibitory effects on keratinocyte proliferation are mediated through this pathway, highlighting its potential as a therapeutic agent in inflammatory skin diseases .

Benvitimod shares structural and functional similarities with several compounds used in dermatological therapies. Below is a comparison highlighting its uniqueness:

Benvitimod stands out due to its specific mechanism targeting both keratinocyte proliferation and inflammation through the aryl hydrocarbon receptor pathway, making it a promising candidate for future dermatological therapies.

The synthetic approaches to Benvitimod, chemically known as (E)-3,5-dihydroxy-4-isopropylstilbene, have evolved significantly since its discovery as a bacterial natural product from Photorhabdus luminescens [1] [2]. The compound belongs to the hydroxystilbene family and represents a first-in-class therapeutic aryl hydrocarbon receptor modulator [3].

The earliest synthetic methodologies for Benvitimod synthesis emerged in 2011 with the publication of fundamental routes by research groups working on this novel therapeutic compound [4]. Initial approaches focused on adapting classical stilbene synthesis methodologies, including Wittig reactions, Perkin condensations, and Horner-Wadsworth-Emmons reactions, to accommodate the specific substitution pattern required for Benvitimod [5] [6].

A significant milestone in the historical development occurred in 2015 with the comprehensive work by Zhang and colleagues, who developed a systematic eight-step synthesis starting from 3,5-dihydroxybenzoic acid [5] [6]. This research established the first complete synthetic pathway with detailed optimization of each reaction step, providing yields and reaction conditions that could serve as a foundation for further development.

The industrial development phase began with patent filings starting in 2011, including CN103172497A for industrialized production processes [7]. Subsequent patents CN103992212A (2014) [8] and CN103265412A (2013) [9] introduced alternative synthetic approaches, including cis-isomer synthesis and microwave-assisted methodologies, respectively.

Key Intermediate Compounds in Production

The synthesis of Benvitimod involves several critical intermediate compounds that serve as building blocks in the multi-step synthetic pathway. The key intermediates identified in the established synthetic routes include:

3,5-Dihydroxy-4-isopropylbenzoic acid (Compound 3) serves as the primary isopropylated starting material with molecular formula C₁₀H₁₂O₄ and melting point of 182°C [5]. This intermediate is obtained through isopropylation of 3,5-dihydroxybenzoic acid using 80% sulfuric acid at 60-65°C, achieving yields of 82% [5].

Methyl 3,5-dimethoxy-4-isopropylbenzoate (Compound 4) represents the protected ester intermediate (C₁₃H₁₈O₄, melting point 108°C) [5]. This compound is synthesized through esterification and etherification using methyl iodide and potassium carbonate in dimethylformamide, achieving 93% yield [5].

3,5-Dimethoxy-4-isopropylbenzyl alcohol (Compound 5) serves as the reduced alcohol intermediate (C₁₂H₁₈O₃, melting point 100°C) [5]. The reduction is accomplished using sodium borohydride in methanol under tetrahydrofuran reflux conditions, providing 96% yield [5].

3,5-Dimethoxy-4-isopropylbenzaldehyde (Compound 6) functions as the aldehyde component for condensation reactions (C₁₂H₁₆O₃, melting point 62°C) [5]. This intermediate is prepared through oxidation using dimethyl sulfoxide and acetic anhydride at room temperature, yielding 91% [5].

Perkin Condensation Product (Compound 7) is (E)-3-(3,5-dimethoxy-4-isopropylphenyl)-2-phenylacrylic acid (C₂₀H₂₂O₄, melting point 202°C) [5]. This compound forms the stilbene skeleton through condensation with phenylacetic acid under optimized conditions using sodium acetate as catalyst [5].

Protected Stilbene Intermediate (Compound 8) is (Z)-3,5-dimethoxy-4-isopropylstilbene (C₁₉H₂₂O₂, melting point 58°C) [5]. This represents the final protected form before demethylation to yield the target compound [5].

Patented Industrial Synthesis Methodologies

Several patented methodologies have been developed for the industrial-scale synthesis of Benvitimod, each addressing specific aspects of process optimization and scalability.

Patent CN103172497A (2011) describes an industrialized production process specifically designed for treating psoriasis [7]. This patent emphasizes scalable manufacturing approaches suitable for commercial production, addressing the need for reliable industrial synthesis methodologies [7].

Patent CN103992212A (2014) presents a comprehensive synthesis method for cis-Benvitimod and its applications [8]. The methodology involves sequential methylation, reduction, oxidation, condensation, decarboxylation, and demethylation steps [8]. The patent specifically addresses the synthesis of the Z-isomer configuration, which is important for understanding stereochemical control in the manufacturing process [8].

Patent CN103265412A (2013) introduces a method for preparing Benvitimod from (E)-3,5-dimethoxy-4-isopropyl stilbene using microwave-assisted demethylation [9]. The patent describes using aluminum trichloride as a demethylation reagent with microwave heating at 80-90°C and 400-500W for 10-20 minutes [10]. This approach achieves lower reaction temperatures, easier operation, and improved reaction yield and purity compared to conventional methods [10].

Patent CN115894186B (2022) describes a synthesis method for Benvitimod intermediates, specifically focusing on 3,5-dimethoxy-4-isopropylbenzaldehyde synthesis [11]. The patent emphasizes high purity, high yield, environmental friendliness, and simple post-treatment suitable for industrial production [11].

United States Patent 10,647,649 provides processes for preparing tapinarof (Benvitimod) and novel intermediates [12]. This patent describes preparation from (E)-2-chloro-2-isopropyl-5-styrylcyclohexane-1,3-dione and includes crystal forms of the compound [12]. The patent is assigned to Dermavant Sciences GmbH and represents the current industrial standard for commercial production [12].

Green Chemistry Approaches for Scalability

The development of environmentally sustainable synthesis methods for Benvitimod has become increasingly important as production scales up for commercial applications. Several green chemistry principles have been applied to improve the environmental profile of Benvitimod synthesis.

Microwave-Assisted Synthesis represents a significant advancement in green chemistry approaches for Benvitimod production [10] [9]. The microwave-assisted demethylation method using aluminum trichloride reduces reaction temperatures from conventional 180-190°C to 80-90°C, significantly decreasing energy consumption [10]. The method employs multiple microwave cycles with different power levels to optimize efficiency while maintaining high yields [10].

Solvent Selection and Minimization has been addressed through the development of more environmentally acceptable oxidation conditions [5]. The replacement of chromium-based oxidants with dimethyl sulfoxide and acetic anhydride provides an environmentally acceptable alternative with convenient work-up procedures [5]. This approach eliminates the use of toxic chromium reagents that pose environmental and health risks [5].

Catalyst Development focuses on the use of more sustainable catalytic systems. The application of aluminum trichloride with N,N-dimethylaniline for demethylation operates at milder conditions (110°C) compared to alternative methods requiring 180-190°C [5]. This system prevents the Z to E isomerization that occurs at higher temperatures, improving selectivity while reducing energy requirements [5].

Atom Economy Optimization has been implemented through improved reaction sequences that minimize waste generation [4]. The development of more efficient synthetic routes achieving 40.3-48.1% total yield represents significant improvement in atom economy compared to earlier methods [4].

Alternative Synthetic Strategies include the exploration of visible-light-induced cross-coupling reactions for stilbene synthesis [13]. These methodologies use green light-emitting diodes as light sources and organophotoredox catalysts under transition-metal-free conditions, providing environmentally benign alternatives to traditional metal-catalyzed processes [13].

Critical Process Parameters and Yield Optimization

The optimization of Benvitimod synthesis requires careful control of multiple process parameters across each synthetic step to achieve maximum yield and purity while maintaining process robustness.

Isopropylation Optimization requires precise temperature control at 60-65°C using 80% sulfuric acid concentration [5]. Higher temperatures lead to increased formation of isopropyl 3,5-dihydroxybenzoate and isopropyl 3,5-dihydroxy-4-isopropylbenzoate side products, reducing the yield of the desired 3,5-dihydroxy-4-isopropylbenzoic acid [5]. The optimized conditions achieve 82% yield while preventing unwanted side reactions [5].

Esterification and Etherification Parameters utilize methyl iodide with potassium carbonate in dimethylformamide at room temperature for 2 hours [5]. This rapid reaction achieves 93% yield through careful selection of base and solvent systems [5]. The use of potassium carbonate as base and dimethylformamide as solvent provides optimal reactivity while maintaining mild reaction conditions [5].

Reduction Conditions employ sodium borohydride in methanol under tetrahydrofuran reflux for 4 hours, achieving 96% yield [5]. This represents a mild alternative to lithium aluminum hydride, providing excellent yields while improving safety and handling characteristics [5]. The reaction temperature of 25°C instead of 0°C prevents accumulation of reactants at low temperatures, ensuring complete conversion [14].

Oxidation Parameter Optimization utilizes dimethyl sulfoxide with acetic anhydride at room temperature for 2 hours, providing 91% yield [5]. This method offers convenient work-up procedures and environmentally acceptable conditions compared to chromium-based oxidants [5]. The system avoids the formation of troublesome emulsions and toxic chromium residues while maintaining high efficiency [5].

Perkin Condensation Critical Parameters require careful optimization of catalyst selection, reaction time, and temperature [5]. Sodium acetate proves superior to potassium acetate as catalyst, with optimal conditions using a 2.5:1 molar ratio of sodium acetate to aldehyde at 138°C for 16 hours [5]. These conditions achieve 57% yield while minimizing the formation of (E)-3-(3,5-dimethoxy-4-isopropylphenyl)acrylic acid impurity [5].

Decarboxylation Process Control employs copper powder with quinoline at 190°C for 4 hours [5]. Strict temperature and time control prevents Z-isomer rearrangement to E-isomer, which occurs readily above 200°C [5]. The optimized conditions achieve 73% yield while maintaining stereochemical integrity [5].

Demethylation Optimization uses aluminum trichloride with N,N-dimethylaniline at 110°C for 3 hours, providing 58% yield [5]. These mild conditions prevent Z to E isomerization that occurs with alternative methods requiring 180-190°C [5]. The system offers convenient work-up procedures while maintaining the desired stereochemical configuration [5].

Process Monitoring and Quality Control parameters include high-performance liquid chromatography methods for monitoring intermediate purity and stereochemical composition [5]. Analytical methods have been developed for compounds 7 and 9 using acetonitrile/water mobile phases at 297 nm wavelength, and for compounds 8 and 10 using acetonitrile/water at 317 nm wavelength [5]. These analytical procedures ensure process control and product quality throughout the synthetic sequence [5].

Chromatographic methods serve as the cornerstone for benvitimod purity assessment and impurity profiling. High Performance Liquid Chromatography provides robust separation capabilities for benvitimod and its related substances, utilizing reversed-phase methodology with optimized stationary phase selection [1]. The established analytical framework employs an Ultra C18 column (150×2.1 mm, 5.0 μm particle size) with mobile phase composition of acetonitrile and water (76.65:23.35, v/v) containing 0.2 mmol/L ammonium formate, delivered at 300 μL/min flow rate [2] [1].

Ultra Performance Liquid Chromatography demonstrates superior analytical performance compared to conventional High Performance Liquid Chromatography methodologies. The enhanced separation efficiency is achieved through sub-2-micron particle technology, specifically utilizing ACQUITY Ultra Performance Liquid Chromatography Bridged Ethyl Hybrid C18 columns (50×2.1 mm, 1.7 μm) [3]. This configuration enables significant reduction in analysis time while maintaining or improving resolution quality. The optimized gradient elution system employs 0.01% (v/v) trifluoroacetic acid in both aqueous and organic phases, with flow rate optimization at 0.5 mL/min and column temperature maintained at 25°C [4].

| Parameter | High Performance Liquid Chromatography Method | Ultra Performance Liquid Chromatography Method |

|---|---|---|

| Column Type | Ultra C18 | ACQUITY UPLC BEH C18 |

| Column Dimensions | 150×2.1 mm | 50×2.1 mm |

| Particle Size | 5.0 μm | 1.7 μm |

| Mobile Phase A | CH3CN:H2O (76.65:23.35) | 0.01% (v/v) TFA in water |

| Mobile Phase B | With 0.2 mmol/L NH4COOH | 0.01% (v/v) TFA in acetonitrile |

| Flow Rate | 300 μL/min | 0.5 mL/min |

| Column Temperature | Ambient | 25°C |

| Detection Wavelength | UV detection | 270 nm |

| Injection Volume | 20 μL | 1.5 μL |

| Run Time | 15-20 min | 8-10 min |

| Detection Mode | Reversed Phase | Gradient elution |

The chromatographic development strategy incorporates systematic screening of stationary phases and mobile phase pH optimization to achieve optimal separation selectivity [5]. Peak purity assessment utilizes ultraviolet diode-array detection combined with mass spectrometric confirmation, ensuring analytical specificity for benvitimod determination in the presence of potential co-eluting substances [6] [7].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of benvitimod reveals characteristic fragmentation pathways that facilitate structural confirmation and impurity differentiation. Electrospray ionization in negative ion mode generates the molecular ion [M-H]⁻ at m/z 253.1, corresponding to the deprotonated benvitimod molecule [2] [1]. The primary fragmentation pathway involves loss of the propyl side chain, yielding the base peak at m/z 211.0 through alpha-cleavage adjacent to the aromatic system.

Multiple reaction monitoring transitions provide enhanced selectivity and sensitivity for quantitative applications. The most intense transition m/z 253.1 → 211.0 serves as the quantitation channel, while confirmatory transitions at m/z 253.1 → 193.0 and m/z 253.1 → 165.0 enable structural verification [2]. These fragmentation patterns reflect the characteristic loss of isopropyl substituents and subsequent aromatic rearrangements typical of stilbene derivatives.

| Parameter | ESI Negative Mode | Multiple Reaction Monitoring |

|---|---|---|

| Ionization Mode | Electrospray Ionization | Tandem MS |

| Molecular Ion [M-H]⁻ | 253.1 | 253.1 → 211.0 (quantitation) |

| Primary Fragment (m/z) | 211.0 | 253.1 → 193.0 (confirmation) |

| Secondary Fragment (m/z) | 193.0 | 253.1 → 165.0 (structural) |

| Collision Energy | 20-30 eV | Optimized per transition |

| Capillary Voltage | 3.0 kV | 3.5 kV |

| Source Temperature | 120°C | 150°C |

| Desolvation Temperature | 350°C | 400°C |

| Cone Gas Flow | 50 L/h | 50 L/h |

| Desolvation Gas Flow | 600 L/h | 800 L/h |

The fragmentation mechanism follows predictable patterns consistent with hydroxystilbene chemistry. Alpha-cleavage represents the dominant fragmentation pathway, resulting in benzylic cation formation with subsequent elimination reactions [8]. McLafferty rearrangement contributes to minor fragmentation channels, particularly in heated ionization conditions, though this pathway shows reduced intensity compared to direct bond cleavage mechanisms [9].

High-resolution mass spectrometry enables accurate mass determination and elemental composition assignment for unknown degradation products and impurities. Time-of-flight and Orbitrap technologies provide mass accuracy within 5 ppm, facilitating confident molecular formula assignment for structural elucidation purposes [6] [10].

Quantitative Nuclear Magnetic Resonance Validation Strategies

Quantitative Nuclear Magnetic Resonance spectroscopy represents a primary analytical technique for absolute purity determination of benvitimod reference standards. The methodology demonstrates metrological traceability through direct proportionality between signal intensity and nuclear population, eliminating requirements for compound-specific calibration standards [11] [12]. Optimized experimental conditions include single-pulse excitation with sufficient relaxation delays (10 seconds) to ensure complete nuclear relaxation between acquisitions.

Internal standard methodology employs certified reference materials including tetramethylsilane or maleic acid for accurate quantitative assessment [13] [11]. Sample preparation protocols utilize deuterated solvents (DMSO-d6 or CDCl3) with precisely weighed internal standards to establish molar ratio relationships. The analytical protocol encompasses linearity assessment across 80-120% concentration ranges, demonstrating correlation coefficients exceeding 0.995 [13].

| Parameter | Quantitative ¹H NMR | Structural Elucidation |

|---|---|---|

| Field Strength | 400-600 MHz | 500-800 MHz |

| Probe Type | 5 mm BBO | 5 mm TCI CryoProbe |

| Solvent System | DMSO-d6/CDCl3 | Multiple deuterated |

| Internal Standard | TMS/Maleic acid | Internal/External |

| Pulse Sequence | Single pulse (30° flip) | 2D NMR suite |

| Acquisition Time | 4.0 s | Variable |

| Relaxation Delay | 10 s | 1-5 s |

| Number of Scans | 32-64 | 16-512 |

| Temperature | 298 K | 298-318 K |

| Spectral Width | 12 ppm | Optimized |

Validation parameters demonstrate method robustness with relative standard deviation values below 1.0% for replicate determinations [11]. Accuracy assessment through recovery studies yields results within 98.8-99.9% of theoretical values, confirming method reliability for pharmaceutical quality control applications [13]. The technique provides orthogonal confirmation to chromatographic purity methods, particularly valuable for primary reference standard certification.

Two-dimensional Nuclear Magnetic Resonance techniques enable comprehensive structural characterization of benvitimod and related impurities. Correlation spectroscopy and Nuclear Overhauser Effect Spectroscopy experiments facilitate complete proton assignment and spatial connectivity determination [6]. These advanced techniques prove essential for unknown impurity structure elucidation when combined with preparative isolation methods.

Stability-Indicating Method Development

Stability-indicating analytical methods require demonstrated capability to separate benvitimod from all potential degradation products under stressed conditions [14]. Method development incorporates forced degradation studies encompassing acidic, alkaline, oxidative, thermal, and photolytic stress conditions to generate representative degradation profiles [15]. These studies typically target 10-20% degradation to ensure adequate challenge while maintaining analytical feasibility.

Validation protocols follow International Council for Harmonization guidelines, demonstrating method specificity through resolution of benvitimod from all stress-induced degradation products [14]. Peak purity assessment utilizes photodiode array detection and mass spectrometric confirmation to verify peak homogeneity. The analytical method exhibits baseline resolution (Rs > 2.0) between benvitimod and major degradation products under all tested stress conditions.

| Parameter | HPLC Method | UPLC-MS/MS Method |

|---|---|---|

| Linearity Range | 0.1-10.0 ng/mL | 1-100 μg/L |

| Correlation Coefficient (r²) | >0.99 | >0.999 |

| Limit of Detection (LOD) | 0.02 mg/kg | 0.5 μg/L |

| Limit of Quantification (LOQ) | 0.067 mg/kg | 1.0 μg/L |

| Accuracy (Recovery %) | 104.2-108.7% | 98.5-108.2% |

| Precision (RSD %) | <11.81% | <5.0% |

| Intra-day Precision | <8.5% | <3.2% |

| Inter-day Precision | <10.2% | <6.8% |

| Robustness | Demonstrated | Validated |

| Specificity | Selective | Highly specific |

Accelerated stability testing protocols evaluate benvitimod stability under elevated temperature and humidity conditions following International Council for Harmonization Q1A(R2) guidelines [16]. Long-term stability studies demonstrate compound stability with less than 2% degradation over 24-month storage periods under recommended conditions [17]. The stability-indicating nature of analytical methods enables accurate potency determination throughout product shelf-life.

Stress testing conditions include exposure to 0.1 M hydrochloric acid and 0.1 M sodium hydroxide at elevated temperatures, revealing primary degradation pathways through hydrolytic mechanisms [15]. Oxidative stress employs hydrogen peroxide solutions (3-30%) to assess susceptibility to oxidative degradation. Photostability testing utilizes International Council for Harmonization Q1B conditions with combined ultraviolet and visible light exposure.

Impurity Tracking and Structural Elucidation

Impurity profiling of benvitimod encompasses comprehensive characterization of process-related substances, degradation products, and synthetic by-products [5]. The primary process impurity consists of the Z-isomer of benvitimod (cis-3,5-dihydroxy-4-isopropylstilbene), which co-elutes closely with the active pharmaceutical ingredient and requires specialized analytical conditions for adequate separation [18] [19].

Structural elucidation protocols combine high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and preparative chromatography to achieve complete structural characterization [20]. Unknown impurities undergo initial screening via Ultra High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry to determine molecular formulas within 2 ppm mass accuracy [6]. Subsequent preparative isolation enables collection of sufficient material for comprehensive Nuclear Magnetic Resonance analysis.

| Impurity Code | Molecular Formula | Molecular Weight | Retention Time (min) | Typical Level (%) | Formation Pathway |

|---|---|---|---|---|---|

| Imp-A (Z-isomer) | C₁₇H₁₈O₂ | 254.32 | 8.2 | 0.1-0.5 | Synthetic isomerization |

| Imp-B (Oxidized) | C₁₇H₁₈O₃ | 270.32 | 6.5 | <0.1 | Oxidative stress |

| Imp-C (Demethylated) | C₁₆H₁₆O₂ | 240.30 | 9.8 | <0.2 | Hydrolytic degradation |

| Imp-D (Degradant) | C₁₅H₁₄O₂ | 226.27 | 5.3 | Variable | Thermal degradation |

| Imp-E (Synthetic) | C₁₈H₂₀O₂ | 268.35 | 11.2 | <0.15 | Side reaction |

Advanced analytical techniques including Liquid Chromatography-Nuclear Magnetic Resonance and Liquid Chromatography-Mass Spectrometry-Mass Spectrometry enable real-time structural characterization of chromatographically separated impurities [21]. These hyphenated techniques prove particularly valuable for thermally labile or unstable impurities that decompose during isolation procedures.

Regulatory compliance requires identification and qualification of impurities exceeding 0.10% in benvitimod drug substance, with structural elucidation mandatory for impurities above 0.15% or 1.0 mg daily intake levels [22]. Qualified impurities undergo toxicological assessment to establish acceptable intake limits based on structural alerts and available safety data. The comprehensive impurity profile supports regulatory submissions and ensures patient safety throughout product development and commercialization phases.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Drug Indication

Mechanism of Action

KEGG Target based Classification of Drugs

Signaling molecules

Transcription factor

AHR [HSA:196] [KO:K09093]

Pictograms

Environmental Hazard

Other CAS

Absorption Distribution and Excretion

The Vss of tapinarof is estimated to be from 1270 to 1500 mL/kg.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Dates

2: Zhao L, Chen X, Cai L, Zhang C, Wang Q, Jing S, Chen G, Li J, Zhang J, Fang Y. Randomized, double-blind, placebo-controlled, multiple-dose study of the safety, tolerability and pharmacokinetics of benvitimod, a candidate drug for the treatment of psoriasis. J Clin Pharm Ther. 2014 Aug;39(4):418-23. doi: 10.1111/jcpt.12158. Epub 2014 Mar 27. PubMed PMID: 24673513.

3: Paul C. New topical drug development in atopic dermatitis: a place for hope. Br J Dermatol. 2012 Apr;166(4):711. doi: 10.1111/j.1365-2133.2012.10913.x. PubMed PMID: 22452438.

4: Zhao L, Zhu B, Chen X, Chen G, Chen H, Li Y, Jing S, Fang Y. Development and validation of a rapid and sensitive liquid chromatography-tandem mass spectrometry method for benvitimod quantification in human plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2012 Feb 15;885-886:160-5. doi: 10.1016/j.jchromb.2011.12.026. Epub 2012 Jan 9. Erratum in: J Chromatogr B Analyt Technol Biomed Life Sci. 2012 Apr 1;891-892:113. PubMed PMID: 22281235.

5: Bissonnette R, Poulin Y, Zhou Y, Tan J, Hong HC, Webster J, Ip W, Tang L, Lyle M. Efficacy and safety of topical WBI-1001 in patients with mild to severe atopic dermatitis: results from a 12-week, multicentre, randomized, placebo-controlled double-blind trial. Br J Dermatol. 2012 Apr;166(4):853-60. doi: 10.1111/j.1365-2133.2011.10775.x. Epub 2012 Mar 14. PubMed PMID: 22182053.

6: Bissonnette R, Bolduc C, Maari C, Nigen S, Webster JM, Tang L, Lyle M. Efficacy and safety of topical WBI-1001 in patients with mild to moderate psoriasis: results from a randomized double-blind placebo-controlled, phase II trial. J Eur Acad Dermatol Venereol. 2012 Dec;26(12):1516-21. doi: 10.1111/j.1468-3083.2011.04332.x. Epub 2011 Nov 12. PubMed PMID: 22077962.